molecular formula C9H7ClF3NO B6334115 n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 348-90-3

n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No. B6334115
M. Wt: 237.60 g/mol
InChI Key: LWEJZUHNFUXTEC-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

A solution of 3-amino-6-chlorobenzotrifluoride (1.045 g, 5.34 mmol, Aldrich) in acetic anhydride (5 mL) was stirred at room temperature for 12 h to produce a white needle precipitate. It was filtered to give 1.250 g (98.5%) of 3-acetamido-6-chlorobenzotrifluoride. 1H NMR (CDCl3): δ2.193 (s, 3H); 7.420 (d, 1H, J=8.7 Hz); 7.726 (m, 2H), 7.804 (s, 1H).
Quantity
1.045 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[C:5]([Cl:8])=[CH:6][CH:7]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[C:13]([NH:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:10])[F:11])[C:5]([Cl:8])=[CH:6][CH:7]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
1.045 g
Type
reactant
Smiles
NC=1C=C(C(=CC1)Cl)C(F)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a white needle precipitate
FILTRATION
Type
FILTRATION
Details
It was filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C(=CC1)Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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